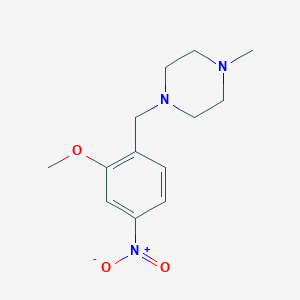
3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a methoxy group and a nitro group attached to a benzyl ring, which is further connected to a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Preparation of 2-Methoxy-4-nitrobenzyl chloride: This can be achieved by reacting 2-methoxy-4-nitrobenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.
N-Alkylation of 4-Methylpiperazine: The 2-methoxy-4-nitrobenzyl chloride is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile (CH3CN) to yield the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: The benzyl chloride derivative can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) and ethanol (EtOH), as well as catalysts like palladium on carbon (Pd/C).
Applications De Recherche Scientifique
3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.
Comparaison Avec Des Composés Similaires
3-Methoxy-4-(4-methyl-piperazin-1-ylmethyl)-nitrobenzene can be compared with other similar compounds, such as:
1-(2-Methoxy-4-nitrobenzyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its biological activity and chemical reactivity.
1-(2-Methoxybenzyl)-4-methylpiperazine: Lacks the nitro group, which may result in different biological properties and reactivity.
1-(4-Nitrobenzyl)-4-methylpiperazine: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
The presence of both the methoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications.
Propriétés
Formule moléculaire |
C13H19N3O3 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
1-[(2-methoxy-4-nitrophenyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C13H19N3O3/c1-14-5-7-15(8-6-14)10-11-3-4-12(16(17)18)9-13(11)19-2/h3-4,9H,5-8,10H2,1-2H3 |
Clé InChI |
YZYSLARPZYLKBG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4-[(4-fluorophenyl)methyl]-4,5-pyrimidinediamine](/img/structure/B8322016.png)


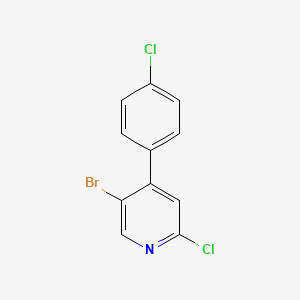
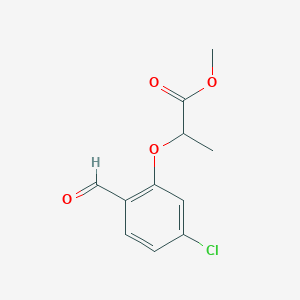
![N-[7-(chlorosulfonyl)-2-naphthyl]acetamide](/img/structure/B8322054.png)
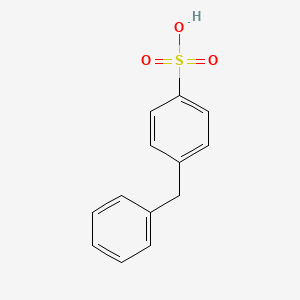
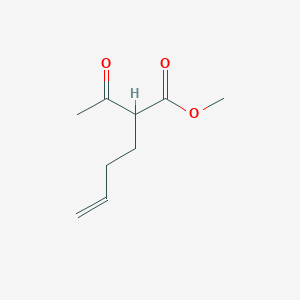
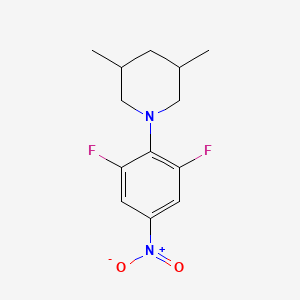
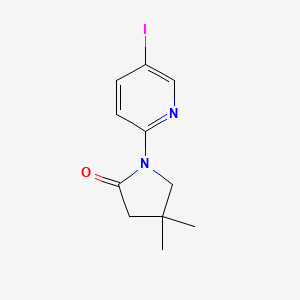

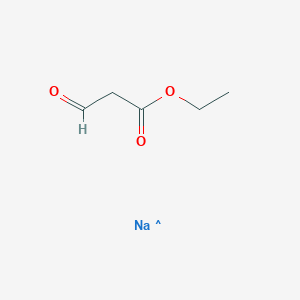
![4-[3-(1-Piperidinyl)propyl]piperidine](/img/structure/B8322119.png)

